2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Description
Systematic Nomenclature and Structural Classification
The IUPAC name 2-(2-methyl-6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid systematically defines its structure. Breaking this down:
- Pyrimidinone core : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 6.
- Substituents :
- A methyl group at position 2.
- A pyridin-4-yl group (pyridine ring attached via its fourth carbon) at position 4.
- An acetic acid moiety (-CH2COOH) linked to position 1 via a nitrogen atom.
The molecular formula is C11H9N3O3 , with a molecular weight of 231.21 g/mol . The CAS registry number 1707567-41-6 uniquely identifies this compound.
Table 1: Key Structural and Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methyl-6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid |
| Molecular Formula | C11H9N3O3 |
| Molecular Weight | 231.21 g/mol |
| CAS Registry Number | 1707567-41-6 |
The pyrimidinone ring adopts a planar conformation, while the pyridin-4-yl group introduces steric and electronic effects that influence reactivity. The acetic acid side chain enhances water solubility, a critical feature for biological applications.
Historical Context of Pyrimidine-Acetic Acid Hybrid Derivatives
Pyrimidine-acetic acid hybrids emerged from mid-20th-century efforts to modify nucleic acid components for therapeutic purposes. Pyrimidines, as foundational units of DNA and RNA, inspired synthetic analogs to modulate biological pathways. The addition of acetic acid groups arose from strategies to improve pharmacokinetics, such as enhancing membrane permeability or enabling conjugation with targeting moieties.
Early work focused on pyrimidine-5-carboxylic acids (e.g., orotic acid), which served as precursors in nucleotide biosynthesis. By the 1990s, researchers began appending acetic acid to pyrimidinones to create prodrugs or enzyme inhibitors. For example, 4-pyrimidineacetic acid (CAS 325491-53-0) was investigated for its role in modulating retinoic acid receptor-related orphan receptors.
Table 2: Evolution of Pyrimidine-Acetic Acid Derivatives
The integration of pyridine rings, as seen in 2-(2-methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, reflects a shift toward multifunctional heterocycles capable of simultaneous hydrogen bonding and π-π stacking interactions.
Positional Isomerism in Pyridyl-Substituted Pyrimidinone Systems
Positional isomerism in pyridyl-substituted pyrimidinones profoundly impacts physicochemical and biological properties. The pyridine ring’s attachment site (e.g., pyridin-2-yl vs. pyridin-4-yl) alters electron distribution and steric accessibility.
Key Isomeric Variations :
- Pyridin-2-yl substitution : Creates a meta-directing effect on the pyrimidinone ring, favoring electrophilic substitution at position 5.
- Pyridin-4-yl substitution : Establishes a para-directing influence, enhancing resonance stabilization and altering dipole moments.
Table 3: Comparative Analysis of Pyridyl-Substituted Pyrimidinones
The pyridin-4-yl group in the target compound increases dipole moment compared to pyridin-2-yl analogs due to symmetrical charge distribution. This enhances solubility but may reduce lipid membrane permeability. Substitution patterns also affect synthetic routes; for instance, pyridin-4-yl groups often require palladium-catalyzed cross-coupling for introduction.
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O3/c1-8-14-10(9-2-4-13-5-3-9)6-11(16)15(8)7-12(17)18/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
UMJUPUDRPUUJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
β-Keto Ester Selection
Ethyl acetoacetate serves as the primary precursor for introducing the 2-methyl group. Its keto-enol tautomerism facilitates nucleophilic attack by amidine derivatives. Reaction conditions typically involve refluxing in ethanol or acetonitrile (60–80°C, 12–24 hours).
Amidine Derivative Preparation
4-Pyridinylamidine is synthesized via:
-
Pinner reaction : Treatment of pyridin-4-ylcarbonitrile with anhydrous HCl in methanol yields the imino ether, followed by ammonolysis with ammonium acetate.
-
Direct condensation : Pyridin-4-carboxaldehyde reacts with ammonium acetate and trimethyl orthoformate under acidic conditions.
Key parameters :
-
Molar ratio of β-keto ester to amidine: 1:1.2
-
Catalytic p-toluenesulfonic acid (0.1 eq) enhances cyclization rates
-
Yield range: 65–78% after recrystallization from ethanol/water mixtures
N-Alkylation with Bromoacetic Acid Derivatives
Introducing the acetic acid moiety requires regioselective alkylation at the N1 position of the pyrimidinone ring.
Two-Stage Alkylation-Hydrolysis
Step 1: Ethyl bromoacetate alkylation
-
Substrate: 2-Methyl-4-(pyridin-4-yl)-6-oxo-1,6-dihydropyrimidine
-
Base: Potassium carbonate (2.5 eq) in anhydrous DMF
-
Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
Step 2: Saponification
-
Reagents: 2M NaOH in ethanol/water (3:1 v/v)
-
Temperature: Reflux (78°C), 3 hours
-
Acidification: Adjust to pH 2–3 with 6M HCl
-
Isolation: Filtration or solvent extraction (ethyl acetate removal)
Critical considerations :
-
Competing O-alkylation is minimized by using polar aprotic solvents
-
Microwave-assisted reactions reduce reaction times (30 mins at 100°C)
Alternative Synthetic Pathways
One-Pot Cyclization-Alkylation
A modified Biginelli reaction directly incorporates the acetic acid side chain:
| Component | Quantity | Role |
|---|---|---|
| Ethyl acetoacetate | 1.0 eq | β-Keto ester |
| 4-Pyridinecarboxamidine | 1.1 eq | Amidino component |
| Ethyl bromoacetate | 1.5 eq | Alkylating agent |
| p-TsOH | 0.05 eq | Catalyst |
Procedure :
-
Reflux in acetonitrile (12 hours)
-
Add K2CO3 (3 eq), continue reflux (4 hours)
-
Hydrolyze in situ with NaOH (2M)
Advantages :
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
-
δ 2.45 (s, 3H, CH3)
-
δ 4.78 (s, 2H, CH2COOH)
-
δ 7.52 (d, 2H, Py-H)
-
δ 8.63 (d, 2H, Py-H)
HPLC Conditions :
Industrial-Scale Adaptations
Patent WO2010082110A2 discloses critical modifications for bulk synthesis:
Continuous Flow Reactor Design
Waste Minimization Strategies
-
Solvent recovery: 95% DMF reclaimed via vacuum distillation
Comparative Analysis of Methodologies
| Parameter | Stepwise Synthesis | One-Pot Approach | Flow Chemistry |
|---|---|---|---|
| Total yield | 68% | 74% | 82% |
| Purity (HPLC) | 99.2% | 98.7% | 99.5% |
| Reaction time | 34 hours | 18 hours | 12 mins |
| E-factor | 23.4 | 18.9 | 6.7 |
E-factor = (Total waste)/(Product mass); lower values indicate greener processes
Emerging Methodologies
Enzymatic Alkylation
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrimidine or pyridinyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is , with a molecular weight of approximately 260.25 g/mol. The compound features a pyrimidine ring fused with a pyridine moiety, along with a carboxylic acid functional group, which contributes to its biological activity.
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity through various synthetic strategies such as:
- Microwave-assisted synthesis : This method enhances reaction rates and yields.
- Solvent-free conditions : These conditions minimize environmental impact and improve safety.
The successful synthesis is confirmed through characterization techniques including Proton-NMR, FTIR, and Mass Spectrometry.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting the growth of various cancer cell lines by targeting specific kinases involved in tumor progression.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
- Anti-inflammatory Effects : In vitro studies have indicated that the compound can reduce the production of inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound holds promise for various applications in medicinal chemistry:
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent targeting specific pathways involved in tumor growth. |
| Antibiotic Development | Development of new antibiotics based on its antimicrobial properties. |
| Anti-inflammatory Drugs | Formulation of drugs aimed at reducing inflammation in chronic diseases. |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Tumor Growth Inhibition :
- In vivo experiments using xenograft models showed significant reductions in tumor size following treatment with the compound compared to controls.
-
Safety and Toxicity Assessment :
- Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
-
Antimicrobial Efficacy :
- A study reported that derivatives of this compound exhibited potent antimicrobial activity against various strains, confirming its potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound’s pyridin-4-yl group distinguishes it from analogs with aromatic (e.g., m-tolyl, thiophenyl) or aliphatic substituents. Key comparisons include:
Pyrimidine Core Modifications
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1410714-81-6):
- Features two methyl groups (2- and 4-positions) instead of pyridin-4-yl.
- Simpler structure with lower molecular weight (182.18 g/mol vs. ~265–345 g/mol for analogs with aromatic substituents).
- Reduced steric hindrance and electronic complexity compared to the pyridinyl variant, likely enhancing solubility in polar solvents .
- 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8): Incorporates a cyano group at the 5-position and two oxo groups (2,4-positions). Electron-withdrawing substituents increase acidity (pKa ~3–4 estimated) and may improve binding to metal ions or basic residues in enzymes .
Aromatic Substituent Variations
- 2-(2-Methyl-6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid: Replaces pyridin-4-yl with m-tolyl (meta-methylphenyl).
- 2-(4-Nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid (CAS 1823187-93-4): Features nitro and trifluoromethyl groups, introducing strong electron-withdrawing effects. Likely exhibits higher metabolic stability and resistance to oxidation due to the trifluoromethyl group .
Functional Group Additions
- Acetamide Derivatives (e.g., CAS 1251631-62-5):
- Replacement of the acetic acid moiety with acetamide (e.g., 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide).
- Increased molecular weight (440.5 g/mol) and hydrogen-bonding capacity due to the piperidinyl and pyrimidinyloxy groups, suggesting enhanced target affinity but reduced oral bioavailability .
Solubility and Acidity
- The acetic acid group in the target compound confers pH-dependent solubility, with higher solubility in basic conditions (deprotonated form). Analogs with electron-withdrawing groups (e.g., cyano, nitro) exhibit greater acidity and solubility in polar media .
- Bulky substituents (e.g., pyridin-4-yl, thiophenyl) may reduce solubility due to increased hydrophobicity .
Bioactivity and Binding
- Pyridin-4-yl’s nitrogen atom enables hydrogen bonding with biological targets, a feature absent in phenyl or methylphenyl analogs.
- Trifluoromethyl and cyano groups enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Biological Activity
2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid (CAS: 1713714-08-9) is a pyrimidine derivative that has garnered interest for its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Molecular Weight | 245.23 g/mol |
| CAS Number | 1713714-08-9 |
| SMILES | Cc1nc(-c2cccnc2)cc(=O)n1CC(=O)O |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved testing its cytotoxic effects on various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung). The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key protein kinases that are crucial in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of enzymes such as EGFR and CDK2, leading to cell cycle arrest . This action is vital for the development of new targeted therapies in oncology.
Study 1: Cytotoxicity Evaluation
In a study conducted by researchers at a leading cancer research institute, this compound was tested against several cancer cell lines. The findings demonstrated that the compound induced apoptosis in MCF-7 cells, with a notable increase in caspase activity, indicating a mechanism involving programmed cell death .
Study 2: Inhibition of Tumor Growth
Another significant study assessed the in vivo effects of this compound on tumor-bearing mice. The administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methyl-6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, and what critical reaction conditions must be controlled?
- Methodology : A common approach involves coupling reactions using activating agents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in dry DMF at 40°C. Key steps include:
- Temperature control : Maintain 40°C to prevent side reactions.
- Purification : Sequential liquid-liquid extraction with ethyl acetate, followed by washing with 1M HCl, saturated NaHCO₃, and brine. Drying over anhydrous Na₂SO₄ ensures solvent removal .
- Critical Notes : Optimize stoichiometric ratios (e.g., 1.2–1.5 equivalents of EDC) to maximize yield and minimize unreacted starting material.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Analytical Tools :
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to confirm the pyridin-4-yl substituent (δ 8.5–8.7 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity. Adjust mobile phase pH (e.g., ammonium acetate buffer at pH 6.5) for optimal resolution .
- Validation : Compare retention times and spectral data with reference standards (e.g., USP/EMA guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining this compound’s solid-state structure?
- Crystallographic Refinement : Use SHELX software (e.g., SHELXL) for high-resolution data. Address challenges like twinning or disorder by:
- Applying restraints to pyridin-4-yl ring geometry.
- Testing alternative space groups (e.g., P2₁/c vs. P-1) to verify unit cell symmetry .
- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrimidinone derivatives.
Q. What strategies are employed to analyze the electronic effects of the pyridin-4-yl substituent on the pyrimidinone ring’s reactivity?
- Computational Approaches :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution.
- Compare Mulliken charges at the pyrimidinone C=O group with/without the pyridin-4-yl substituent.
- Experimental Validation :
- Monitor reaction kinetics (e.g., nucleophilic substitution rates) under controlled conditions to correlate electronic effects with reactivity .
Q. How can conflicting bioactivity data across different assay systems be reconciled for this compound?
- Assay Optimization :
- Standardize cell-based assays (e.g., use identical cell lines and passage numbers).
- Validate enzyme inhibition assays with positive controls (e.g., known pyrimidinone inhibitors).
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Chromatography :
- Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) for high-purity isolation.
- Employ size-exclusion chromatography (SEC) to separate high-molecular-weight byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
